

Commercial Availability and Synthetic Protocols of 2-sec-Butylcyclohexanone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-sec-Butylcyclohexanone

Cat. No.: B081716

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Abstract

2-sec-Butylcyclohexanone is a versatile cyclic ketone with applications spanning the fragrance, flavor, and chemical synthesis industries. Its utility as a synthetic intermediate and specialized solvent makes it a compound of interest for researchers in organic chemistry and drug development. This technical guide provides a comprehensive overview of the commercial availability of **2-sec-Butylcyclohexanone**, detailed physical and chemical properties, and representative experimental protocols for its synthesis and application.

Commercial Availability and Suppliers

2-sec-Butylcyclohexanone is readily available from a variety of chemical suppliers in research and bulk quantities. It is typically sold as a mixture of isomers. The following table summarizes a selection of commercial suppliers and their offerings.

Supplier	Purity/Grade	Available Quantities
Chem-Impex	97 - 100% (GC), FG, KOSHER, FEMA 3261	25g, 100g, 250g, 1kg, 5kg, 10kg, 25kg, 50kg, 180kg [1]
Smolecule	Not specified	Not specified [2]
ChemicalBook	98% min, 99% min	kg quantities [3]
Santa Cruz Biotechnology	For Research Use Only	Not specified [4]
CymitQuimica	Mixture of isomers	1g, 25g, 100g, 10kg [5]
TCI America	>98.0% (GC) (mixture of isomers)	25g [6] [7]
Sigma-Aldrich	≥98%, FG	Product discontinued [8]

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of **2-sec-Butylcyclohexanone** is presented below. This data is essential for its appropriate handling, storage, and application in experimental settings.

Property	Value	Reference
CAS Number	14765-30-1	[1] [2] [3] [4] [5] [6] [9]
Molecular Formula	C ₁₀ H ₁₈ O	[1] [2] [4] [5] [9]
Molecular Weight	154.25 g/mol	[1] [2] [4]
Appearance	Colorless to pale yellow liquid	[1] [5] [6]
Boiling Point	76-78 °C at 8 mmHg	[1] [3] [10]
Density	0.912 - 0.913 g/mL at 25 °C	[1] [3] [10]
Refractive Index (n _{20/D})	1.457 - 1.461	[1] [3] [10]
Purity	>98% (GC) is commonly available	[6]
Solubility	Insoluble in water; miscible with most oils and ethanol	[2]
Storage Conditions	Store at 0 - 8 °C	[1]
Synonyms	2-(1-Methylpropyl)cyclohexanone, Frescomenthe	[1] [5] [9]

Experimental Protocols

The following sections provide detailed, representative methodologies for the synthesis of **2-sec-Butylcyclohexanone** and its application as a solvent. These protocols are based on established principles of organic chemistry.

Synthesis of 2-sec-Butylcyclohexanone via Enolate Alkylation

This protocol describes the synthesis of **2-sec-Butylcyclohexanone** by the alkylation of a cyclohexanone enolate with a sec-butyl halide. The reaction should be carried out under an inert atmosphere to prevent side reactions.

Materials:

- Cyclohexanone
- Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene
- 2-Bromobutane (sec-butyl bromide)
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Diethyl ether
- Anhydrous magnesium sulfate (MgSO₄)
- Argon or Nitrogen gas supply
- Standard glassware for anhydrous reactions (oven-dried)

Procedure:

- Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon/nitrogen inlet.
- Add anhydrous THF to the flask and cool the flask to -78 °C using a dry ice/acetone bath.
- Slowly add 1.1 equivalents of LDA solution to the stirred THF.
- Add 1.0 equivalent of cyclohexanone dropwise to the LDA solution over 30 minutes, ensuring the temperature remains at -78 °C.
- Stir the resulting mixture for 1 hour at -78 °C to ensure complete enolate formation.
- Add 1.2 equivalents of 2-bromobutane dropwise to the reaction mixture.
- Allow the reaction to slowly warm to room temperature and stir overnight.
- Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

- Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.
- Combine the organic extracts, wash with brine, and dry over anhydrous MgSO_4 .
- Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
- Purify the crude product by vacuum distillation or column chromatography on silica gel to yield **2-sec-Butylcyclohexanone**.

Application as a Non-Polar Solvent in a Grignard Reaction

This protocol outlines the use of **2-sec-Butylcyclohexanone** as a solvent for a Grignard reaction. Its relatively high boiling point and non-polar nature can be advantageous in specific synthetic applications.

Materials:

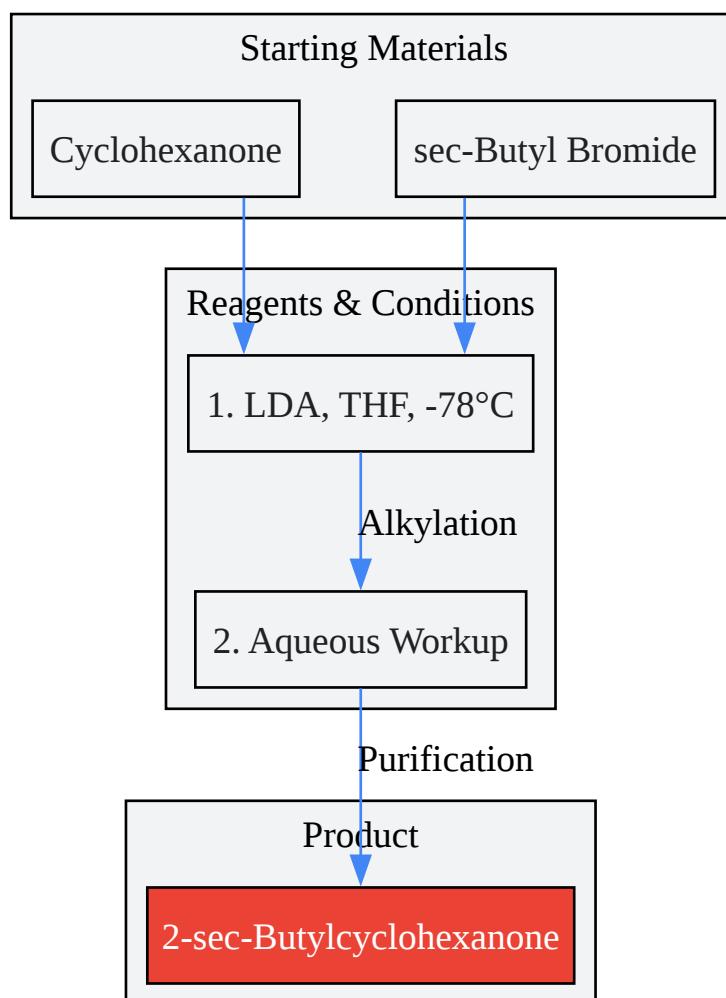
- Reactant (e.g., an ester or aldehyde)
- Grignard reagent (e.g., Phenylmagnesium bromide in a suitable solvent)
- **2-sec-Butylcyclohexanone** (as the reaction solvent)
- Anhydrous diethyl ether (for workup)
- 1 M Hydrochloric acid (HCl)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Standard glassware for anhydrous reactions (oven-dried)

Procedure:

- In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve the reactant in **2-sec-Butylcyclohexanone**.
- Cool the solution to 0 °C using an ice bath.
- Slowly add the Grignard reagent dropwise to the stirred solution.
- After the addition is complete, allow the reaction to warm to room temperature and monitor its progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of 1 M HCl.
- Dilute the mixture with diethyl ether and transfer to a separatory funnel.
- Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
- Dry the organic phase over anhydrous Na₂SO₄.
- Filter the drying agent and remove the solvent and **2-sec-Butylcyclohexanone** under reduced pressure.
- Purify the crude product using an appropriate method, such as column chromatography or recrystallization.

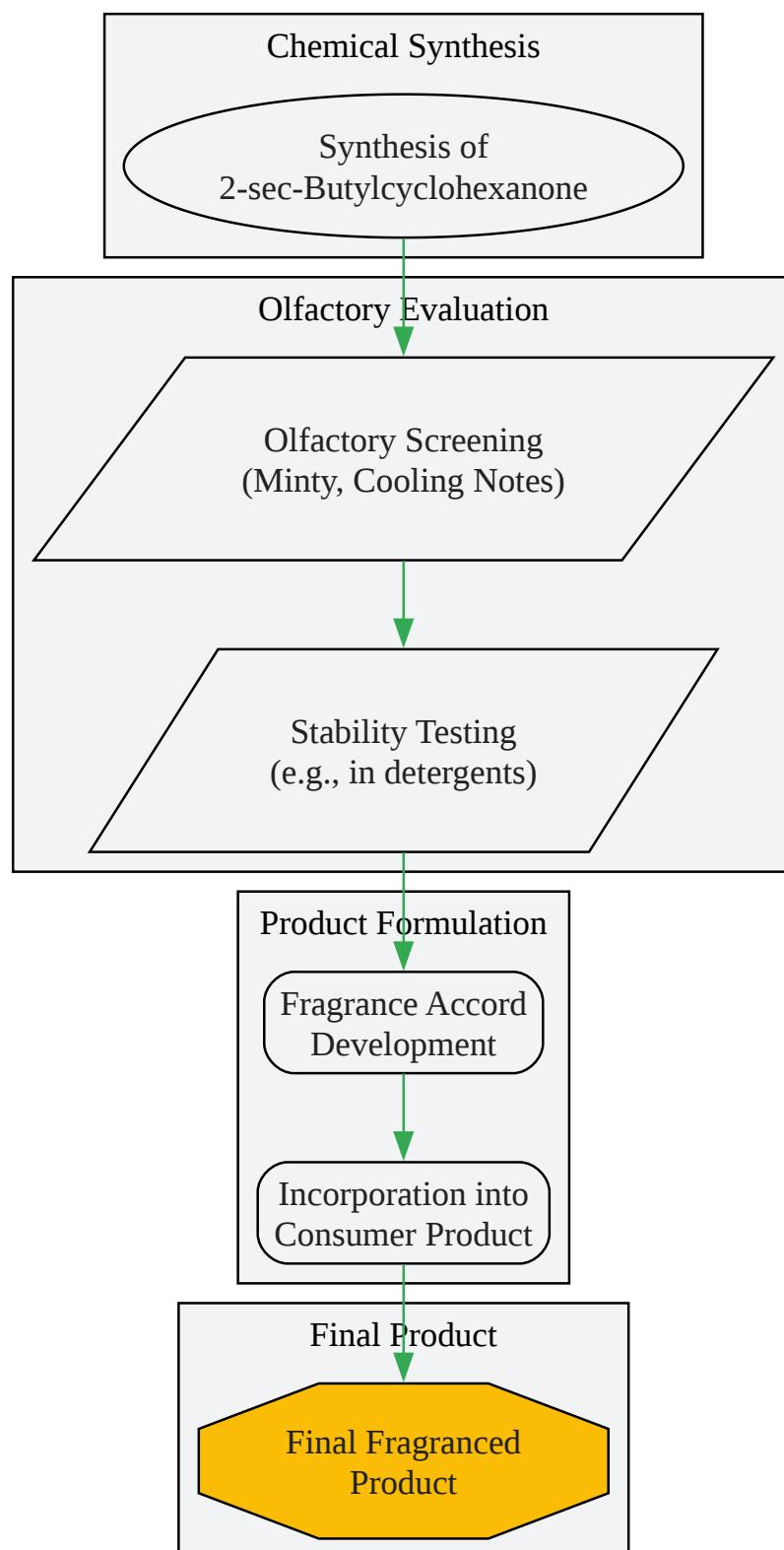
Visualized Workflows and Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the synthetic pathway for **2-sec-Butylcyclohexanone** and a general workflow for its application in fragrance development.



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Caption: Synthetic pathway for **2-sec-Butylcyclohexanone**.



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Caption: Workflow for fragrance development.

Applications in Research and Development

2-sec-Butylcyclohexanone serves multiple roles in research and industrial settings:

- Synthetic Intermediate: Its ketone functional group is reactive and can be used in a variety of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1][2]
- Solvent: Due to its excellent solvency for a range of organic materials and its low volatility, it is used as a solvent in coatings, adhesives, and various chemical reactions.[1][2]
- Fragrance and Flavor: The compound is noted for its minty, woody, and camphoraceous scent profile and is used as a fragrance ingredient in soaps, detergents, and personal care items.[1][11] It is also used as a flavoring agent in the food industry.[1]
- Proteomics Research: It has been indicated for use in proteomics research, although specific applications are not widely detailed in public literature.[2][4] This may involve its use as a solvent or in specific derivatization reactions.

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- To cite this document: BenchChem. [Commercial Availability and Synthetic Protocols of 2-sec-Butylcyclohexanone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b081716#commercial-availability-of-2-sec-butylcyclohexanone>]

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